molecular formula C18H35KO2 B1436218 Potassium octadecanoate-D35 CAS No. 352438-89-2

Potassium octadecanoate-D35

Cat. No.: B1436218
CAS No.: 352438-89-2
M. Wt: 357.8 g/mol
InChI Key: ANBFRLKBEIFNQU-FQJQGIECSA-M
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Description

Potassium octadecanoate-D35, also known as potassium stearate-D35, is a deuterated form of potassium stearate. It is a potassium salt of deuterated stearic acid, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium octadecanoate-D35 can be synthesized through the neutralization of deuterated stearic acid (octadecanoic acid-D35) with potassium hydroxide. The reaction typically involves dissolving deuterated stearic acid in an appropriate solvent, such as ethanol or methanol, and then adding a stoichiometric amount of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated stearic acid and potassium hydroxide, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Potassium octadecanoate-D35 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium octadecanoate-D35 is widely used in scientific research due to its deuterated nature. Some key applications include:

Mechanism of Action

The mechanism of action of potassium octadecanoate-D35 is primarily related to its role as a deuterated fatty acid. In biological systems, it can integrate into lipid membranes, affecting their properties and dynamics. The deuterium atoms provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to study the behavior and interactions of lipids at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterated nature, which makes it valuable for isotopic labeling studies. The presence of deuterium atoms allows for precise tracking and analysis using NMR spectroscopy, providing insights into molecular interactions and dynamics that are not possible with non-deuterated compounds .

Properties

IUPAC Name

potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBFRLKBEIFNQU-FQJQGIECSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium octadecanoate-D35
Reactant of Route 2
Potassium octadecanoate-D35
Reactant of Route 3
Potassium octadecanoate-D35
Reactant of Route 4
Potassium octadecanoate-D35
Reactant of Route 5
Potassium octadecanoate-D35

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